

Barbamide: A Technical Guide to its Isolation and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Barbamide	
Cat. No.:	B1252183	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and structure elucidation of **barbamide**, a fascinating and biologically active natural product. **Barbamide**, first identified from the marine cyanobacterium Lyngbya majuscula, has garnered significant interest due to its unique chemical features and potential pharmacological applications. This document details the original bioassay-guided isolation protocol and the comprehensive spectroscopic analysis that led to the determination of its complex structure.

Introduction to Barbamide

Barbamide is a chlorinated lipopeptide originally discovered from a Curação collection of the marine cyanobacterium Lyngbya majuscula.[1][2] The initial investigation into this organism was prompted by the potent toxicity of its lipid extract to the mollusc Biomphalaria glabrata, a snail that is an intermediate host for the parasite Schistosoma. Bioassay-guided fractionation of this extract led to the isolation of **barbamide** as the active molluscicidal agent, with a lethal concentration (LC100) of $10 \mu g/mL.[1][2]$

Structurally, **barbamide** is a unique natural product incorporating several unusual moieties, including a trichloromethyl group and a methyl enol ether of a β -keto amide.[1][2] More recent research has expanded on its biological profile, revealing that **barbamide** exhibits affinity for various receptors and transporters in the mammalian nervous system, including the dopamine transporter, the kappa opioid receptor, and sigma receptors.[3][4] This suggests that



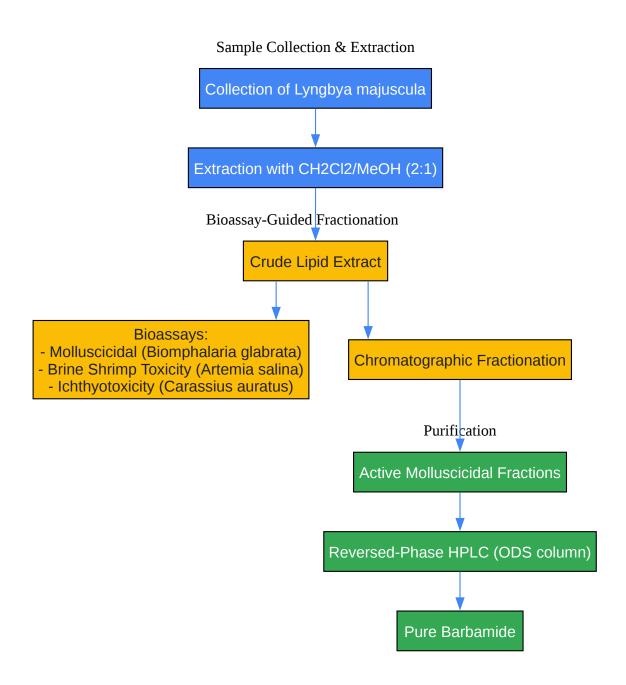
barbamide may serve as a valuable lead compound in the development of new therapeutic agents.

Isolation of Barbamide

The isolation of **barbamide** from Lyngbya majuscula was originally achieved through a bioassay-guided fractionation process, targeting its molluscicidal activity. The general workflow for the isolation is outlined below.

Experimental Workflow for Barbamide Isolation





Click to download full resolution via product page

Caption: Bioassay-guided isolation workflow for barbamide.



Experimental Protocols

- 1. Collection and Extraction:
- Specimens of the marine cyanobacterium Lyngbya majuscula were collected from the Caribbean Sea.
- The collected biomass was extracted with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) to yield a crude lipid extract.
- 2. Bioassay-Guided Fractionation:
- The crude extract was subjected to a series of bioassays to guide the fractionation process.
 These included:
 - Molluscicidal assay: against Biomphalaria glabrata.
 - Brine shrimp toxicity assay: against Artemia salina.
 - Ichthyotoxicity assay: against goldfish (Carassius auratus).
- The molluscicidal activity was specifically tracked to guide the separation of the active components.
- The crude extract was fractionated using column chromatography.
- 3. Purification:
- Fractions exhibiting significant molluscicidal activity were combined for further purification.
- The final purification was achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on an octadecyl-silylated (ODS) silica gel column.
- Elution with a solvent system of methanol and water (4:1) yielded pure **barbamide** as a pale yellow oil.[5]

A more recent re-isolation of **barbamide** involved extraction with ethyl acetate (EtOAc) and methanol (MeOH), followed by partitioning with EtOAc and water. The EtOAc-soluble fraction



was then subjected to normal-phase flash chromatography followed by reversed-phase flash chromatography to yield pure **barbamide**.[3]

Structure Elucidation of Barbamide

The planar structure of **barbamide** was determined through a combination of mass spectrometry and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) provided the molecular formula of **barbamide**. The observed mass-to-charge ratio (m/z) and the characteristic isotopic pattern for chlorine were crucial in establishing the elemental composition.

Parameter	Value
Ionization Mode	ESI+
Observed m/z [M+Na]+	483.6
Calculated Formula	C20H23Cl3N2O2S

Table 1: Mass Spectrometry Data for **Barbamide**.[3]

NMR Spectroscopy

NMR experiments were conducted in deuterated chloroform (CDCl₃) at 500 MHz. The complete assignment of the proton and carbon signals was achieved through the analysis of ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

¹H and ¹³C NMR Data:



Position	¹³ C (δc)	¹Η (δΗ, mult, J in Hz)
1	16.5	1.01 (d, 6.9)
2	34.0	2.50 (m)
3	42.1	2.25 (dd, 14.5, 5.5), 2.10 (dd, 14.5, 8.5)
4	104.9	-
5	158.4	5.15 (s)
6	169.8	-
7	59.9	5.75 (m)
8	35.8	3.25 (dd, 13.5, 5.5), 3.10 (dd, 13.5, 8.5)
9	137.9	-
10	128.5	7.25 (m)
11	128.8	7.25 (m)
12	126.8	7.20 (m)
13	170.2	-
14	115.6	7.10 (d, 3.2)
15	142.1	7.60 (d, 3.2)
N-Me	34.2	3.05 (s)
О-Ме	56.1	3.65 (s)

Table 2: ¹H and ¹³C NMR data for **barbamide** in CDCl₃.

Key Structural Features from NMR Analysis:

• Trichloromethyl Group: The singlet at δc 104.9 in the ^{13}C NMR spectrum was indicative of a carbon atom attached to three chlorine atoms.



- Thiazole Ring: The signals at δH 7.10 (d) and 7.60 (d) with a coupling constant of 3.2 Hz, along with their corresponding carbon signals at δc 115.6 and 142.1, were characteristic of a 2,4-disubstituted thiazole ring.
- N-methyldolaphenine Fragment: Analysis of COSY and HMBC correlations established the presence of an N-methyldolaphenine unit, which is derived from phenylalanine.
- β-Keto Amide with Methyl Enol Ether: The HMBC correlations from the O-methyl protons (δH 3.65) to the enol carbon (δc 158.4) and from the enol proton (δH 5.15) to the amide carbonyl carbon (δc 169.8) confirmed the presence of the methyl enol ether of a β-keto amide.

The absolute configuration of the stereocenters in **barbamide** was determined through total synthesis and comparison of the synthetic and natural products.[5]

Chemical Structure of Barbamide

Barbamide Structure

Click to download full resolution via product page

Caption: Chemical structure of barbamide.

Conclusion

The isolation and structure elucidation of **barbamide** represent a classic example of natural product chemistry, employing bioassay-guided fractionation and detailed spectroscopic analysis to uncover a novel and complex molecular architecture. The unique structural features of **barbamide**, particularly the trichloromethyl group, and its intriguing biological activities continue to make it a subject of interest for synthetic chemists, biochemists, and pharmacologists. This guide provides a comprehensive technical overview to aid researchers in understanding and potentially exploring this remarkable marine natural product.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Barbamide, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barbamide Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The barbamide biosynthetic gene cluster: a novel marine cyanobacterial system of mixed polyketide synthase (PKS)-non-ribosomal peptide synthetase (NRPS) origin involving an unusual trichloroleucyl starter unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Barbamide: A Technical Guide to its Isolation and Structure Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252183#barbamide-natural-product-isolation-and-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com